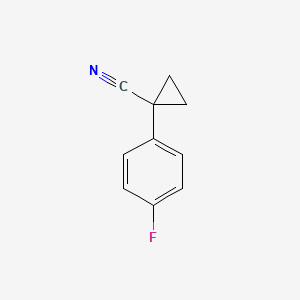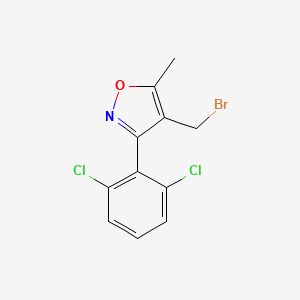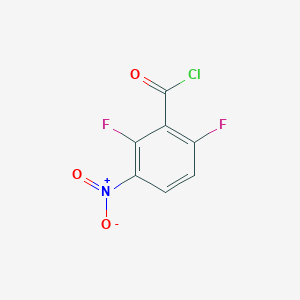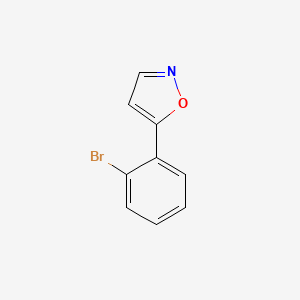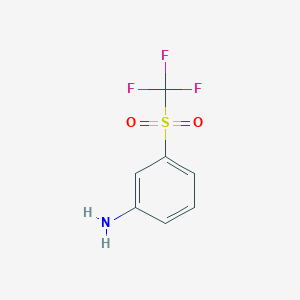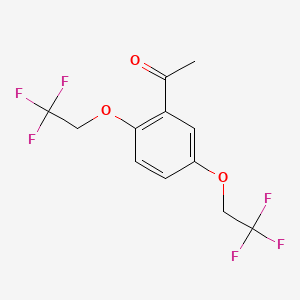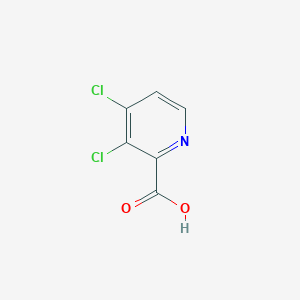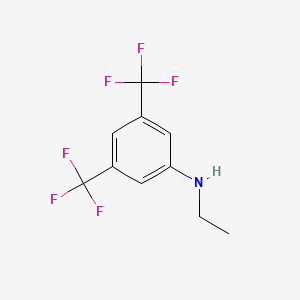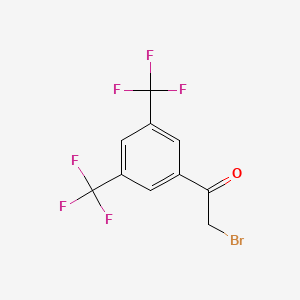
1-(2-Fluor-4-nitrophenyl)-4-methylpiperazin
Übersicht
Beschreibung
1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine (FNP) is a synthetic compound with a wide range of applications in laboratory experiments. FNP has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other materials. FNP is also used in a variety of biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Medizin: Antituberkulosemittel
Diese Verbindung hat sich im medizinischen Bereich, insbesondere als potenzielles Antituberkulosemittel, als vielversprechend erwiesen. Es wurde festgestellt, dass verwandte furanbasierte Verbindungen die Eisenhomöostase in Mycobacterium tuberculosis, dem Bakterium, das für Tuberkulose (TB) verantwortlich ist, beeinträchtigen können . Die Fähigkeit, die Eisenaufnahme in diesen Bakterien zu stören, könnte zur Entwicklung neuer Behandlungen für TB führen, insbesondere angesichts der zunehmenden Arzneimittelresistenz.
Materialwissenschaften: Synthese neuer Materialien
Die einzigartige Struktur der Verbindung, die sowohl einen Piperazinring als auch eine Nitrogruppe umfasst, könnte in der Materialwissenschaft zur Synthese neuer Materialien genutzt werden. Diese Materialien könnten einzigartige Eigenschaften wie verbesserte thermische Stabilität oder spezifische Interaktionsfähigkeiten mit anderen Molekülen aufweisen .
Biochemie: Enzyminhibition
In der Biochemie könnte diese Verbindung auf ihr Potenzial als Enzyminhibitor untersucht werden. Durch Modifizieren des Piperazinmoieties könnten Forscher Inhibitoren entwickeln, die spezifische Enzyme, die an Krankheitsprozessen beteiligt sind, gezielt angreifen, wodurch ein Weg für therapeutische Interventionen geschaffen wird .
Pharmakologie: Medikamentenentwicklung
Die pharmakologischen Anwendungen von 1-(2-Fluor-4-nitrophenyl)-4-methylpiperazin sind vielfältig. Es könnte als Gerüst für die Entwicklung neuer Medikamente dienen, da es strukturell flexibel ist und funktionelle Gruppen enthält, die häufig in pharmakologisch aktiven Verbindungen vorkommen .
Wirkmechanismus
Target of Action
They have been reported as antivirals, inhibiting human immunodeficiency virus (HIV-1) and human rhinovirus (HRV-3) infection . They also show in vitro inhibitory activity on human platelet aggregation and act as antifilarial agents .
Mode of Action
For instance, they can inhibit viral replication in the case of antiviral activity, or they can prevent platelet aggregation .
Biochemical Pathways
Given the broad range of biological activities associated with piperazine derivatives, it can be inferred that multiple pathways might be influenced, leading to downstream effects such as inhibition of viral replication or prevention of platelet aggregation .
Result of Action
Based on the known activities of piperazine derivatives, the compound could potentially inhibit viral replication, prevent platelet aggregation, and exhibit antifilarial activity .
Biochemische Analyse
Biochemical Properties
Role in Biochemical Reactions: The compound interacts with various biomolecules, including enzymes and proteins. Specifically, it has been investigated for its ability to interfere with iron homeostasis in mycobacteria. Iron is crucial for bacterial survival, and targeting iron acquisition pathways can disrupt bacterial growth and virulence. The compound likely affects iron-binding proteins and siderophores involved in iron transport within the cell .
Molecular Mechanism
Mechanism of Action: At the molecular level, the compound likely exerts its effects through binding interactions with specific biomolecules. It may inhibit or activate enzymes involved in iron metabolism or other cellular processes. Additionally, changes in gene expression could contribute to its overall impact on cell function .
Temporal Effects in Laboratory Settings
Stability and Long-Term Effects: Laboratory studies should explore the stability of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine over time. Researchers should investigate its degradation profile and any observed long-term effects on cellular function. Both in vitro and in vivo experiments are essential for understanding its behavior under different conditions .
Dosage Effects in Animal Models
Dose-Response Relationship: Animal models can provide insights into the compound’s dose-dependent effects. Researchers should determine the threshold doses for efficacy and safety. Additionally, any toxic or adverse effects at high doses should be carefully evaluated .
Metabolic Pathways
Involvement in Metabolism: 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine likely interacts with specific enzymes and cofactors within metabolic pathways. Understanding its impact on metabolic flux and metabolite levels will enhance our knowledge of its overall biological effects .
Eigenschaften
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O2/c1-13-4-6-14(7-5-13)11-3-2-9(15(16)17)8-10(11)12/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZIHNDVFUJRHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382417 | |
| Record name | 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221198-29-4 | |
| Record name | 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol](/img/structure/B1333684.png)
